

An In-depth Technical Guide to the Reaction of Carbon Disulfide with Nucleophiles

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Compound of Interest

Compound Name: Carbon disulfide

Cat. No.: B031411

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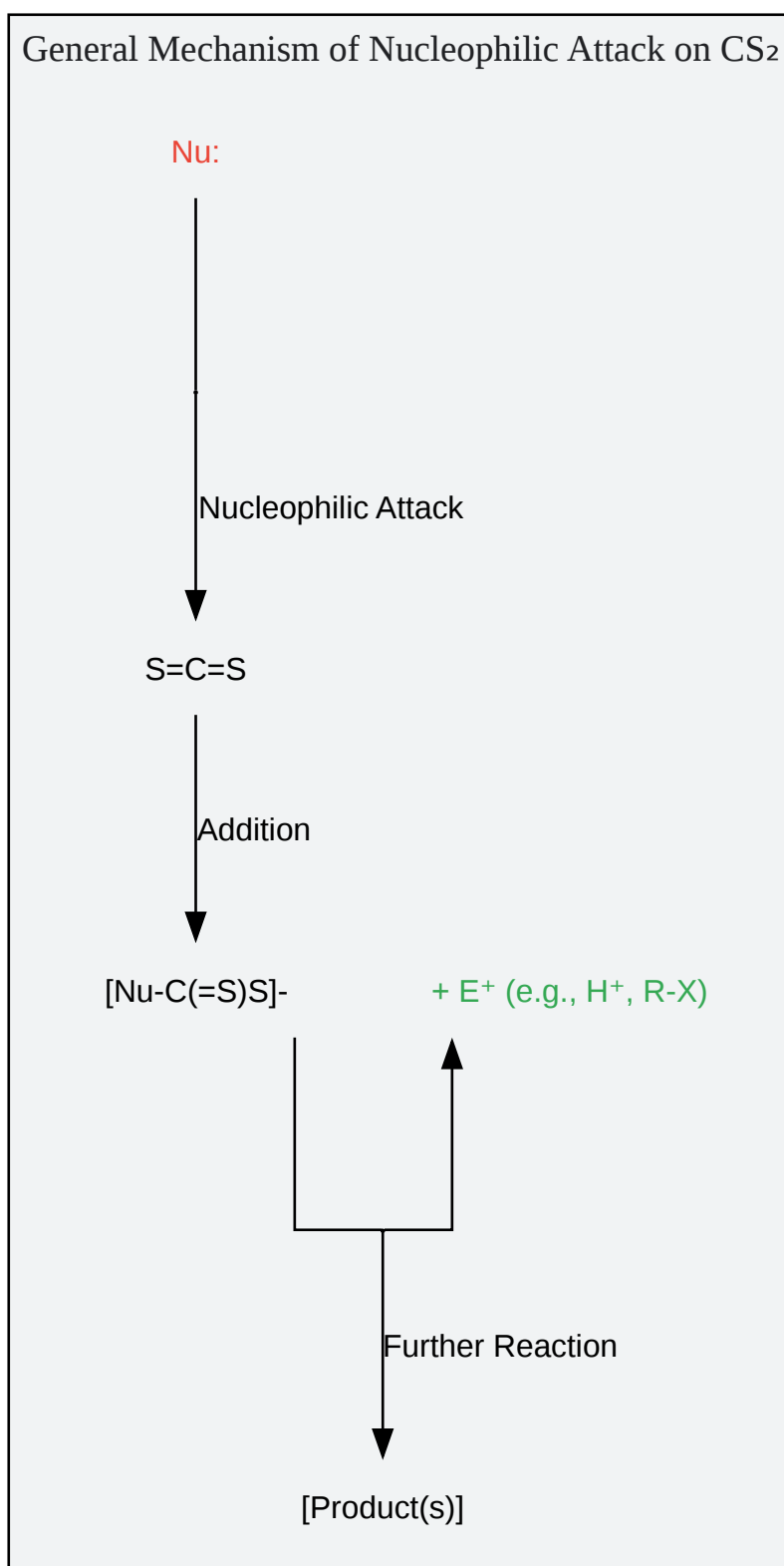
Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbon disulfide (CS₂), a linear, nonpolar molecule, is a versatile reagent in organic and inorganic synthesis. Despite its simple structure, the carbon atom in CS₂ is highly electrophilic due to the electron-withdrawing nature of the two sulfur atoms. This inherent electrophilicity makes it a prime target for a wide array of nucleophiles, leading to the formation of a diverse range of sulfur-containing compounds.^{[1][2][3]} These reactions are not only of academic interest but also form the cornerstone of significant industrial processes and the synthesis of medicinally important molecules.^{[4][5][6]} This guide provides a comprehensive overview of the core reactions of **carbon disulfide** with various nucleophiles, focusing on reaction mechanisms, quantitative data, detailed experimental protocols, and the synthetic utility of the resulting products.

Core Principle: Nucleophilic Attack on Carbon Disulfide

The fundamental reaction pathway involves the addition of a nucleophile to the electrophilic carbon atom of **carbon disulfide**. This attack disrupts one of the carbon-sulfur double bonds, forming a new bond between the nucleophile and the carbon atom and generating a dithiocarboxylate-type anion. The resulting intermediate is often stabilized by resonance and can be trapped by subsequent reactions, such as alkylation or protonation.

General Mechanism of Nucleophilic Attack on CS₂

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Caption: General mechanism of nucleophilic addition to **carbon disulfide**.

Reactions with N-Nucleophiles: Synthesis of Dithiocarbamates

Primary and secondary amines readily react with **carbon disulfide** to form dithiocarbamate salts.[3][4] This reaction is typically fast and exothermic. The initial addition of the amine to CS₂ forms a zwitterionic intermediate, which is then deprotonated by a second equivalent of the amine to yield the dithiocarbamate salt.[4] Dithiocarbamates are crucial as fungicides, vulcanization accelerators in the rubber industry, and as ligands in coordination chemistry.[6][7] Furthermore, they are valuable intermediates in organic synthesis and have been incorporated into molecules with a range of biological activities, including carbonic anhydrase inhibition.[8]

Quantitative Data: Reaction Kinetics of CS₂ with Amines

The reaction between **carbon disulfide** and amines has been studied kinetically, with the rate being dependent on the amine's structure and basicity. Steric hindrance around the nitrogen atom generally decreases the reaction rate.[9]

Amine	Concentration (M)	Temperature (K)	Observed Pseudo-First-Order Rate Constant (k_o , s^{-1})
Monoethanolamine (MEA)	1	298.15	0.011
Diethanolamine (DEA)	1	298.15	0.077
Morpholine (MRPH)	1	298.15	0.339
Piperazine (PZ)	0.5	298.15	0.254
N-Methylpiperazine (NMPZ)	1	298.15	0.359
N-Hydroxyethylpiperazine (NHEPZ)	1	298.15	0.184
Data sourced from Yuksel Orhan et al. (2019). ^[9] ^[10]			

Experimental Protocol: Synthesis of Sodium Dibutyldithiocarbamate

This protocol describes the synthesis of a dithiocarbamate salt from a secondary amine.

Materials:

- Dibutylamine (100 mmol, 12.9 g)
- Sodium hydroxide (100 mmol, 4.0 g)
- **Carbon disulfide** (100 mmol, 7.6 g)
- Methanol (175 mL)
- 250 mL two-necked round-bottom flask

- Stirring apparatus (magnetic stirrer and stir bar)
- Dropping funnel

Procedure:

- Set up the 250 mL two-necked flask with a magnetic stir bar and a dropping funnel.
- Dissolve 4.0 g of sodium hydroxide in 175 mL of pure methanol in the flask.
- To the stirred solution, add 12.9 g of dibutylamine.
- Slowly add 7.6 g of **carbon disulfide** dropwise from the dropping funnel to the reaction mixture at room temperature. An exothermic reaction will occur.
- After the addition of CS₂ is complete, continue stirring the mixture for an additional hour.
- Allow the reaction mixture to stand overnight.
- Remove the methanol solvent using a rotary evaporator.
- The resulting solid is the sodium dibutyldithiocarbamate salt.^[7] The product can be purified by recrystallization if necessary.

Reactions with O-Nucleophiles: Synthesis of Xanthates

In the presence of a strong base, such as sodium or potassium hydroxide, alcohols react with **carbon disulfide** to form xanthate salts (O-alkyldithiocarbonates).^[4] This reaction is fundamental to the viscose process, which is used for the production of rayon and cellophane from cellulose.^{[4][6]} The alcohol is first deprotonated by the base to form a more potent alkoxide nucleophile, which then attacks the **carbon disulfide**.

Experimental Protocol: Synthesis of Sodium Isobutyl Xanthate

This protocol details the synthesis of a xanthate using the solvent method, which generally provides higher purity and yield compared to older "kneading" methods.[11][12]

Materials:

- Isobutyl alcohol (1 mol)
- Sodium hydroxide (1 mol)
- **Carbon disulfide** (1.1 mol)
- Dichloromethane (as solvent, 3.5 times the volume of the alcohol)
- Tetrabutylammonium chloride (TBAC) as a phase transfer catalyst (3.0 mol% relative to the alcohol)
- Reaction vessel with a mechanical stirrer, condenser, and thermometer

Procedure:

- To the reaction vessel, add the isobutyl alcohol, dichloromethane, and TBAC catalyst.
- Begin stirring the mixture at a constant rate (e.g., 180 rpm).
- Add the sodium hydroxide to the mixture.
- Slowly add the **carbon disulfide** while maintaining the reaction temperature at 35 °C.
- Continue the reaction for 4 hours at 35 °C.
- After the reaction is complete, the product, sodium isobutyl xanthate, can be isolated by filtration or by evaporating the solvent.[12] The crude product can be purified by washing with a non-polar solvent like ether to remove unreacted starting materials.

Reactions with S-Nucleophiles: Synthesis of Trithiocarbonates

Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles for **carbon disulfide**, leading to the formation of trithiocarbonate salts.^{[13][14]} These reactions are of significant interest in biological systems, as CS₂ can react with sulfhydryl groups in amino acids like cysteine and glutathione.^{[13][14]} The reaction is pH-dependent, with the rate of formation increasing at higher pH values where the concentration of the more nucleophilic thiolate anion (RS⁻) is higher.^{[13][14]}

Quantitative Data: Kinetic and Thermodynamic Parameters for Trithiocarbonate Formation and Decay

The reaction of CS₂ with biological thiols is reversible. The following table summarizes key kinetic and activation parameters for the decay of N-Acetylcysteine trithiocarbonate (NacTTC⁻) at pH 7.4.

Parameter	Value	Units
k _{on} (Formation)	0.7 ± 0.2	M ⁻¹ s ⁻¹
k _{off} (Decay)	0.0118 ± 0.004	s ⁻¹
ΔH [‡] (Decay)	66.8 ± 0.9	kJ mol ⁻¹
ΔS [‡] (Decay)	-67 ± 3	J K ⁻¹ mol ⁻¹
Data for N-Acetylcysteine at 37°C, pH 7.4. Sourced from Pluth et al. (2017). ^[13]		

Experimental Protocol: Kinetic Analysis of Trithiocarbonate Formation and Decay

This protocol describes a general method for studying the kinetics of the reaction between a thiol and CS₂ using UV-Vis spectrophotometry.

Materials:

- Thiol of interest (e.g., N-acetylcysteine)

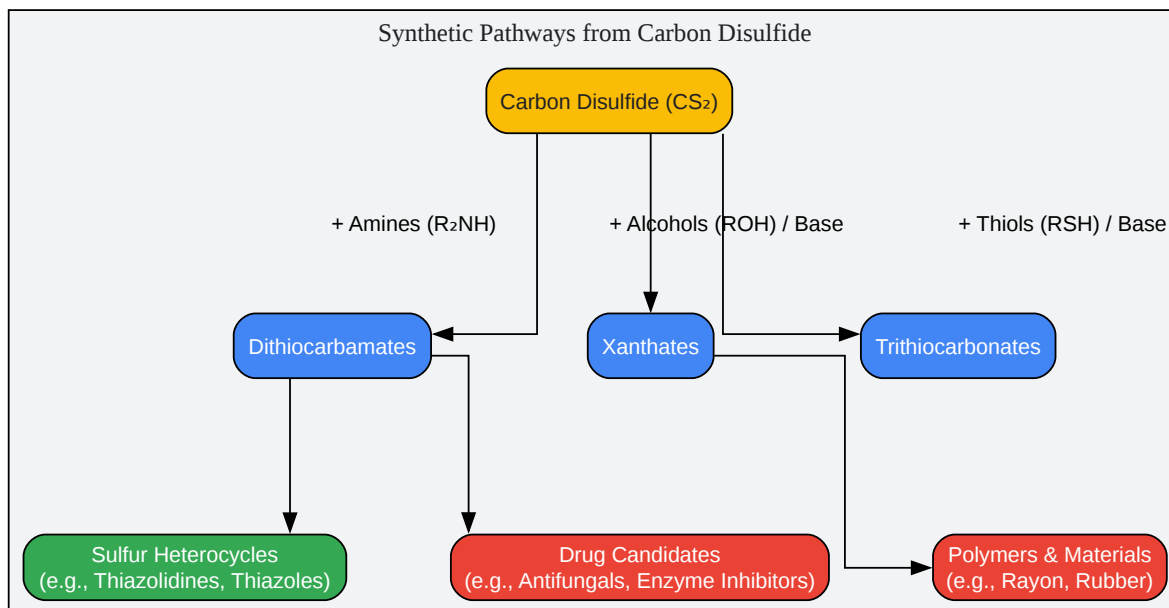
- **Carbon disulfide** saturated stock solution in the reaction buffer
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- UV-Vis spectrophotometer with temperature control (e.g., 37 °C)
- Stopped-flow apparatus (for rapid kinetics) or standard cuvettes

Procedure:

- Prepare a solution of the thiol in the phosphate buffer at the desired concentration.
- Equilibrate the thiol solution and the CS₂ stock solution to the reaction temperature (37 °C).
- To initiate the reaction, mix the thiol solution with the CS₂ stock solution in a cuvette. For fast reactions, a stopped-flow instrument is preferred.
- Immediately begin monitoring the change in absorbance at the λ_{max} of the trithiocarbonate product (typically around 330-340 nm).
- Record the absorbance over time until the reaction reaches equilibrium or completion.
- The decay of the trithiocarbonate can be initiated by preparing the trithiocarbonate salt and then dissolving it in the buffer, monitoring the decrease in absorbance at the same wavelength.[13]
- The collected kinetic data (absorbance vs. time) can be fitted to appropriate rate equations (e.g., first-order or second-order reversible models) to determine the rate constants (k_{on} and k_{off}).[15]

Applications in Synthesis and Drug Development

The products derived from the reaction of **carbon disulfide** with nucleophiles are versatile building blocks for synthesizing more complex molecules, including various sulfur-containing heterocycles.[1][16][17] Dithiocarbamates and their derivatives, for instance, are explored for their potential as antiglaucoma agents and antitumor agents.[8]

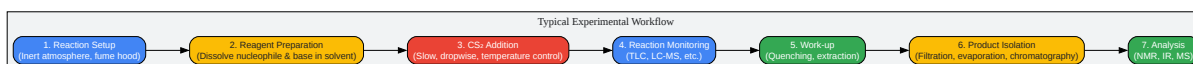


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Caption: Synthetic utility of **carbon disulfide** reaction products.

General Experimental Workflow

The safe and effective handling of **carbon disulfide** is paramount due to its high volatility, flammability, and toxicity. A typical experimental workflow is designed to control the reaction conditions and ensure safety.



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Caption: A generalized workflow for reactions involving **carbon disulfide**.

Conclusion

The reaction of **carbon disulfide** with nucleophiles is a powerful and versatile tool in chemical synthesis. The electrophilicity of the CS₂ carbon center allows for facile reactions with nitrogen, oxygen, and sulfur nucleophiles to produce dithiocarbamates, xanthates, and trithiocarbonates, respectively. These product classes are not only industrially significant but also serve as key intermediates in the synthesis of complex heterocyclic systems and pharmacologically active molecules. A thorough understanding of the mechanisms, kinetics, and experimental conditions of these reactions is essential for researchers in synthetic chemistry and drug development to fully exploit the synthetic potential of this fundamental reagent.

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